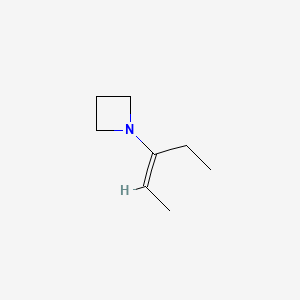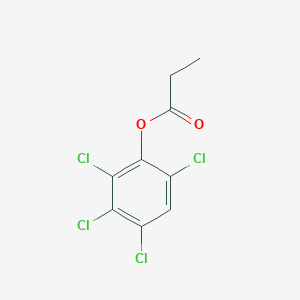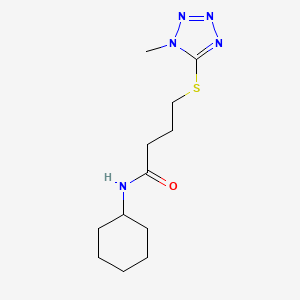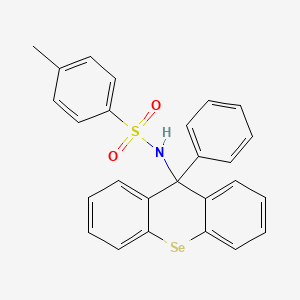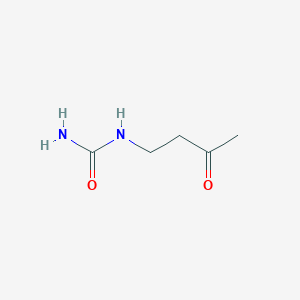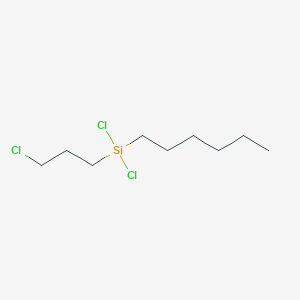![molecular formula C19H24N2O B14425614 N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide CAS No. 85019-67-6](/img/structure/B14425614.png)
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide is a chemical compound with a complex structure that includes a benzyl group, a cyanoethyl group, and a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the cyanoethyl group, and the attachment of the benzyl group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, or other industrial products.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide include:
- N-Benzyl-N,N-bis(2-cyanoethyl)thiourea
- N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or industrial utility compared to similar compounds.
Propiedades
Número CAS |
85019-67-6 |
|---|---|
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-benzyl-N-[2-(2-cyanoethyl)cyclohexen-1-yl]propanamide |
InChI |
InChI=1S/C19H24N2O/c1-2-19(22)21(15-16-9-4-3-5-10-16)18-13-7-6-11-17(18)12-8-14-20/h3-5,9-10H,2,6-8,11-13,15H2,1H3 |
Clave InChI |
IHLKCYIZQYPOOW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CC1=CC=CC=C1)C2=C(CCCC2)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


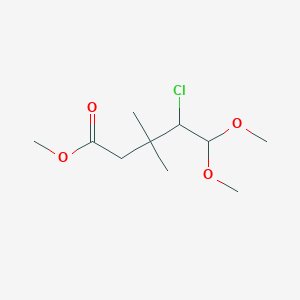
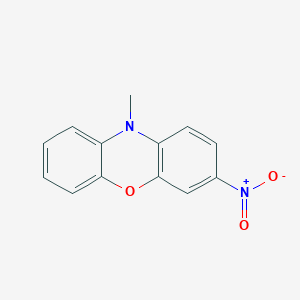
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)


